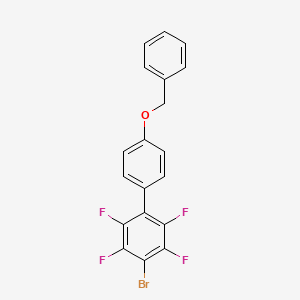![molecular formula C18H21ClN4O2 B2971804 4-[(5-chloropyrimidin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide CAS No. 2415454-26-9](/img/structure/B2971804.png)
4-[(5-chloropyrimidin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(5-chloropyrimidin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloropyrimidine moiety linked to a piperidine ring via an ether bond, and a phenylethyl group attached to the piperidine nitrogen. This structural configuration imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-chloropyrimidin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chloropyrimidine Intermediate: The chloropyrimidine moiety can be synthesized by reacting 2-chloropyrimidine with appropriate reagents under controlled conditions.
Etherification: The chloropyrimidine intermediate is then reacted with a piperidine derivative to form the ether linkage. This step often requires the use of a base and a suitable solvent.
Amidation: The final step involves the reaction of the ether-linked intermediate with a phenylethylamine derivative to form the carboxamide group. This step may require the use of coupling reagents and specific reaction conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and process intensification techniques to enhance the overall efficiency of the synthesis.
化学反应分析
Types of Reactions
4-[(5-chloropyrimidin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
科学研究应用
4-[(5-chloropyrimidin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the treatment of metabolic diseases such as type 2 diabetes.
Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Industry: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-[(5-chloropyrimidin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to act as an agonist of G-protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract . By stimulating GPR119, the compound promotes glucose-dependent insulin release and incretin hormone secretion, thereby aiding in glycemic control.
相似化合物的比较
Similar Compounds
Other GPR119 Agonists: Various other small molecules have been developed as GPR119 agonists, each with unique structural features and pharmacological profiles.
Uniqueness
This compound stands out due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to effectively stimulate GPR119 and promote insulin release makes it a promising candidate for further research and development in the field of metabolic diseases.
属性
IUPAC Name |
4-(5-chloropyrimidin-2-yl)oxy-N-(2-phenylethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2/c19-15-12-21-17(22-13-15)25-16-7-10-23(11-8-16)18(24)20-9-6-14-4-2-1-3-5-14/h1-5,12-13,16H,6-11H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGGBFSQIOEDSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Cl)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole](/img/structure/B2971721.png)
![N-{3-[1-(4-chlorobenzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2971723.png)
![2-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2971724.png)
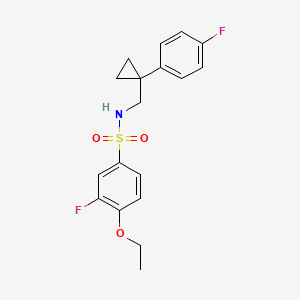
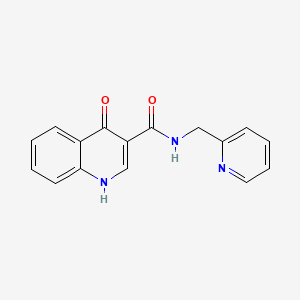
![methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B2971730.png)
![1-[2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2971732.png)
![2-[(2,4-Difluorophenyl)methylamino]pyridine-4-carbonitrile](/img/structure/B2971734.png)
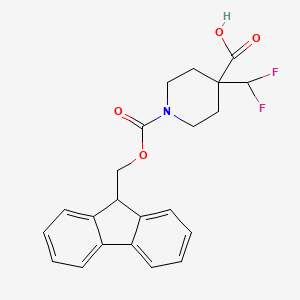
![N-{8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}benzenesulfonamide](/img/structure/B2971737.png)
![2,2-dimethyl-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}propanamide](/img/structure/B2971739.png)
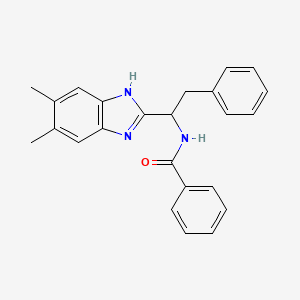
![ETHYL 1,3,5-TRIMETHYL-4-[(3-METHYLBUTYL)CARBAMOYL]-1H-PYRROLE-2-CARBOXYLATE](/img/structure/B2971742.png)
